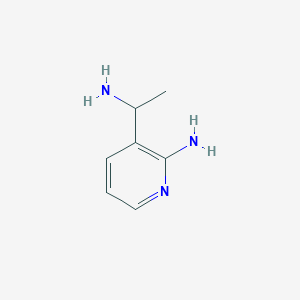

3-(1-Aminoethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Aminoethyl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an aminoethyl group at the 3-position and an amine group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethylenediamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminoethyl group. The reaction is typically carried out in a polar solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Aminoethyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an aqueous or organic solvent at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Various alkyl halides, acyl chlorides, or sulfonyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Pyridine N-oxides

Reduction: Reduced amine derivatives

Substitution: Alkylated, acylated, or sulfonylated derivatives

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

3-(1-Aminoethyl)pyridin-2-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for diverse chemical modifications, making it a valuable component in the development of various heterocyclic compounds and pharmaceuticals. The compound is particularly noted for its ability to participate in reactions that lead to the formation of N-(pyridin-2-yl)amides and other derivatives, which are essential in drug discovery and development .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product/Derivative | Reference |

|---|---|---|

| Coupling Reactions | N-(Pyridin-2-yl)amides | |

| Heterocyclic Synthesis | 3-bromoimidazo[1,2-a]pyridines | |

| Ligand Formation | Coordination complexes with metals |

Biological Applications

Ligand in Coordination Chemistry

The compound has been investigated for its potential as a ligand in coordination chemistry. Its amino group can coordinate with metal ions, forming stable complexes that may exhibit unique catalytic properties. This aspect is crucial for developing new materials and catalysts used in various industrial applications.

Therapeutic Properties

Research has highlighted the potential therapeutic applications of this compound. Studies suggest it may possess antimicrobial and anticancer activities. For instance, derivatives of this compound have been explored for their inhibitory effects on specific kinases involved in cancer progression, such as the monopolar spindle 1 (MPS1) kinase . The ability to inhibit these kinases makes it a promising candidate for further drug development.

Case Study: Kinase Inhibition

A study profiling a library of aminopyridine derivatives identified compounds that effectively inhibited MPS1 and Aurora kinases, which are critical targets in cancer therapy. The structural studies revealed key interactions that could be optimized for enhanced selectivity and potency .

Industrial Applications

Advanced Materials Development

In industry, this compound is utilized in the formulation of advanced materials such as polymers and catalysts. Its unique chemical properties allow it to serve as a functional monomer or additive that enhances the performance characteristics of various materials.

Table 2: Industrial Uses of this compound

| Application Area | Specific Use | Reference |

|---|---|---|

| Polymer Chemistry | Functional monomer | |

| Catalysis | Catalyst formulation |

Mécanisme D'action

The mechanism of action of 3-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it may interact with receptor proteins, altering signal transduction pathways and affecting cellular responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Pyridyl)ethylamine

- Pyrrolidine derivatives

- Indole derivatives

- Pyrimidine derivatives

Comparison

Compared to similar compounds, 3-(1-Aminoethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. For instance, while pyrrolidine derivatives are known for their use in drug discovery, this compound offers a different set of interactions and properties due to the presence of the pyridine ring and aminoethyl group.

Activité Biologique

3-(1-Aminoethyl)pyridin-2-amine, commonly referred to as an aminopyridine derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological macromolecules and potential therapeutic applications.

- Molecular Formula : C8H11N3

- Molecular Weight : 151.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Research indicates that this compound acts primarily through the modulation of enzyme activity and receptor interactions. It has been shown to stabilize enzyme structures, enhancing their functional properties. This stabilization is crucial for maintaining enzymatic activity in various biochemical pathways, which may include:

- Inhibition of Acetylcholinesterase (AChE) : Studies have demonstrated that aminopyridine derivatives can significantly inhibit AChE, an enzyme involved in neurotransmitter breakdown, thereby potentially enhancing cholinergic signaling in neurodegenerative conditions like Alzheimer's disease .

- Interaction with Chlamydia : The compound has shown selective activity against Chlamydia, indicating its potential as a scaffold for developing targeted antimicrobial agents .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Moderate activity observed against Staphylococcus aureus.

- Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.

2. Antichlamydial Activity

The compound has been identified as a promising candidate for developing drugs targeting Chlamydia. Its selective action suggests that it could be a starting point for new therapeutic agents aimed at this pathogen .

3. Neuroprotective Effects

In studies focused on neurodegenerative diseases, this compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, possibly through its antioxidant properties.

Case Study 1: Inhibition of AChE

A study involving a series of aminopyridine derivatives revealed that substitutions on the phenyl ring significantly influenced AChE inhibition. For example, compounds with electron-withdrawing groups exhibited enhanced inhibitory activity compared to those with electron-donating groups. The most potent derivative showed an inhibition rate of approximately 60% at a concentration of 50 µM .

Case Study 2: Antimicrobial Screening

In a comprehensive antimicrobial screening, this compound was tested against various pathogens. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against H. influenzae, demonstrating its potential as an antimicrobial agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 151.19 g/mol |

| AChE Inhibition (50 µM) | ~60% |

| MIC against H. influenzae | 32 µg/mL |

| Selective Activity against Chlamydia | Yes |

Propriétés

IUPAC Name |

3-(1-aminoethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,8H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHWYVBKPIROJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.